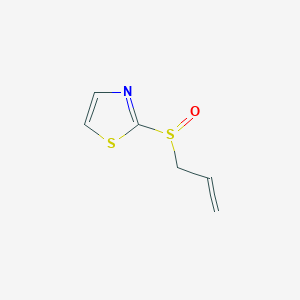

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

Description

Historical Trajectories of Thiazole (B1198619) Chemistry and Sulfinyl Functionalities

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, was first described in the late 19th century. nih.gov Its discovery opened up a vast new area of heterocyclic chemistry. Early research focused on the synthesis and basic reactivity of the thiazole ring. A pivotal moment in the history of thiazole chemistry was the elucidation of the structure of thiamine (B1217682) (Vitamin B1), which contains a thiazole unit. This discovery highlighted the biological significance of this heterocyclic system and spurred further investigation into its derivatives. nih.gov Over the decades, the synthesis of thiazoles has evolved from classical methods like the Hantzsch thiazole synthesis to more sophisticated and efficient modern techniques. wikipedia.org

Concurrently, the field of organosulfur chemistry was also developing. The sulfinyl group (a sulfur atom double-bonded to an oxygen atom) was initially studied for its fundamental chemical properties. A significant breakthrough came with the realization that the sulfur atom in a sulfoxide (B87167) could be a stereogenic center. This opened the door to the development and use of chiral sulfoxides in asymmetric synthesis, a field that has grown exponentially in importance.

Significance of 1,3-Thiazole Scaffolds in Advanced Synthetic Methodologies

The 1,3-thiazole ring is more than just a structural component of biologically active molecules; it is also a versatile scaffold in advanced synthetic methodologies. The thiazole ring is relatively stable and can withstand a variety of reaction conditions, making it a reliable building block in multi-step syntheses. nih.gov Furthermore, the electronic nature of the thiazole ring, with its electron-deficient C2 position, allows for a range of chemical transformations. pharmaguideline.com

In recent years, thiazole derivatives have been employed as catalysts, ligands for transition metals, and precursors for the synthesis of more complex heterocyclic systems. Their ability to coordinate with metals has been exploited in the development of novel catalysts for cross-coupling reactions and other important transformations. The inherent reactivity of the thiazole ring also allows for its use as a synthon, a building block that can be strategically modified to introduce specific functional groups into a target molecule.

Role of the Prop-2-ene-1-sulfinyl Moiety in Chiral Sulfur Chemistry

The prop-2-ene-1-sulfinyl group, also known as the allyl sulfinyl group, is a particularly interesting functionality in chiral sulfur chemistry. The chirality at the sulfur atom can be used to induce stereoselectivity in a wide range of chemical reactions. Chiral sulfoxides, in general, are valuable chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. fabad.org.tr

The allyl group in the prop-2-ene-1-sulfinyl moiety offers additional synthetic utility. The double bond can participate in various reactions, such as additions and cycloadditions. Furthermore, the allyl group can be cleaved under specific conditions, allowing for the removal of the chiral auxiliary after it has served its purpose. The combination of a chiral sulfoxide with a reactive allyl group makes the prop-2-ene-1-sulfinyl moiety a powerful tool for the synthesis of enantiomerically pure compounds.

Interdisciplinary Relevance of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238) Research

The investigation of this compound holds relevance across multiple scientific disciplines. In medicinal chemistry, the 1,3-thiazole scaffold is a well-known pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. nih.govnih.gov The introduction of a chiral sulfinyl group could lead to the development of new drug candidates with improved efficacy and stereospecific interactions with biological targets.

In materials science, heterocyclic compounds are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the thiazole ring, combined with the potential for creating ordered structures through the chiral sulfinyl group, make this compound an interesting candidate for the development of novel functional materials.

In agricultural science, thiazole derivatives have been developed as fungicides and herbicides. The specific combination of the thiazole and allyl sulfinyl moieties in the target compound could lead to the discovery of new agrochemicals with unique modes of action.

A plausible synthetic route to this compound can be extrapolated from the synthesis of analogous compounds. anjs.edu.iq A potential two-step synthesis is outlined below:

Step 1: Synthesis of 2-(Allylthio)-1,3-thiazole

A likely starting material would be 2-mercapto-1,3-thiazole. This could undergo a nucleophilic substitution reaction (S_N2) with an allyl halide, such as allyl bromide, in the presence of a base to deprotonate the thiol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Mercapto-1,3-thiazole | Allyl bromide | Triethylamine | Tetrahydrofuran | 2-(Allylthio)-1,3-thiazole |

Step 2: Oxidation to this compound

The resulting 2-(allylthio)-1,3-thiazole could then be selectively oxidized to the corresponding sulfoxide. This oxidation can be achieved using a variety of oxidizing agents, with careful control of reaction conditions to avoid over-oxidation to the sulfone.

| Reactant | Oxidizing Agent | Solvent | Temperature | Product |

| 2-(Allylthio)-1,3-thiazole | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 °C to room temp. | This compound |

Based on the structures of similar compounds, the following table provides predicted spectroscopic data for this compound. anjs.edu.iq

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, thiazole-H), 7.4-7.6 (d, 1H, thiazole-H), 5.8-6.0 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 3.8-4.0 (m, 2H, -S(O)-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-170 (C=S(O)), 140-145 (thiazole-C), 125-130 (-CH=CH₂), 120-125 (thiazole-C), 118-122 (-CH=CH₂), 55-60 (-S(O)-CH₂-) |

| FTIR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~3000 (C-H, vinyl), ~1640 (C=C), ~1500 (C=N), ~1050 (S=O) |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₆H₇NOS₂: 174.00 |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS2 |

|---|---|

Molecular Weight |

173.3 g/mol |

IUPAC Name |

2-prop-2-enylsulfinyl-1,3-thiazole |

InChI |

InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2 |

InChI Key |

ORVCFNLGNAAHKP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)C1=NC=CS1 |

Origin of Product |

United States |

Ii. Synthetic Strategies for 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole and Analogous Structures

De Novo Synthesis of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a foundational step for which several classical and modern methods have been developed and adapted.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for constructing the thiazole ring. synarchive.com The classic reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For the synthesis of molecules like 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238), this method can be adapted by utilizing a thioamide that already contains the prop-2-ene-1-thio precursor group. The subsequent step would then be a controlled oxidation.

Modern adaptations have focused on improving reaction conditions, yields, and environmental impact. mdpi.com For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. nih.gov One-pot, multi-component versions of the Hantzsch synthesis have also been developed, using catalysts such as silica-supported tungstosilisic acid to facilitate the reaction between an α-haloketone, thiourea, and an aldehyde under greener, often solvent-free, conditions. mdpi.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 8 hours | 30 minutes | nih.gov |

| Solvent | Methanol (reflux) | Methanol | nih.gov |

| Yield | Lower | Up to 95% | nih.gov |

| Purification | Often rigorous | Simpler workup | nih.gov |

This table presents a generalized comparison based on specific examples in the literature.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their atom economy and operational simplicity. Several MCRs have been devised for thiazole synthesis. researchgate.netorganic-chemistry.org

One notable approach involves a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur, which yields 2-amino-5-acylthiazoles in good yields. organic-chemistry.org Another strategy utilizes the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium under microwave conditions to produce a variety of trisubstituted thiazoles. researchgate.net The key challenge in adapting these methods for the target compound is ensuring the compatibility of the prop-2-ene-1-sulfinyl precursor with the reaction conditions and the other components.

Recent innovations in organic synthesis have introduced novel cyclization methods that employ various sulfur-containing reagents to construct the thiazole ring. These methods offer alternative pathways that can provide access to diverse thiazole structures.

One such method is the thionation of N-(2-oxoalkyl)amides using Lawesson's reagent, which directly furnishes 1,3-thiazoles. organic-chemistry.org This approach is valuable as it starts from readily available amide precursors. Another strategy involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst, which leads to 2,5-disubstituted thiazoles after the elimination of the sulfonyl group. organic-chemistry.org Furthermore, metal-free, three-component reactions using elemental sulfur have been developed. For example, the reaction of enaminoesters, fluorodibromoiamides/esters, and elemental sulfur can produce thiazoles through the formation of new C-S and C-N bonds. organic-chemistry.org

Table 2: Selected Novel Cyclization Methods for Thiazole Synthesis

| Starting Materials | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-(2-oxoalkyl)amides | Lawesson's Reagent | 1,3-Thiazoles | organic-chemistry.org |

| 1-Sulfonyl-1,2,3-triazoles, Thionoesters | Rhodium(II) catalyst | 2,5-Disubstituted thiazoles | organic-chemistry.org |

Introduction and Modification of the Sulfinyl Group

Once the thiazole ring is formed, or if a precursor thioether is in place, the next critical phase is the introduction and formation of the prop-2-ene-1-sulfinyl group.

The most direct route to the target compound involves the synthesis of the corresponding sulfide (B99878), 2-(prop-2-en-1-ylthio)-1,3-thiazole, followed by a selective oxidation. The precursor sulfide can be prepared via a nucleophilic substitution reaction, for instance, by reacting 2-mercapto-1,3-thiazole with an allyl halide. A similar synthesis has been demonstrated for a benzothiazole (B30560) derivative, where 2-mercaptobenzothiazole (B37678) was reacted with 3-bromopropyne to yield the corresponding thioether. anjs.edu.iq

The subsequent oxidation of the sulfide to a sulfoxide (B87167) (sulfinyl) must be carefully controlled to prevent over-oxidation to the sulfone. While strong oxidizing agents like potassium dichromate and sulfuric acid are used to convert thioethers to sulfones, milder and more selective reagents are required for sulfoxide synthesis. anjs.edu.iq The oxidation of chiral 2-thiazolines has been studied, revealing that different oxidants can lead to a variety of products, including ring-opened disulfides, sulfonic acids, and the desired thiazoles, highlighting the need for precise condition control. rsc.org

Table 3: Potential Oxidizing Agents for Sulfide to Sulfoxide Conversion

| Oxidizing Agent | Typical Conditions | Potential Outcome |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Low temperature, 1 equivalent | Selective oxidation to sulfoxide |

| Sodium periodate (B1199274) (NaIO₄) | Aqueous/alcoholic solvent | Good selectivity for sulfoxide |

| Hydrogen peroxide (H₂O₂) | Acetic acid or other catalyst | Can be selective, but risk of over-oxidation |

An alternative to the oxidation pathway is the direct introduction of a sulfinyl group onto the thiazole ring, a process known as sulfinylation. While direct C-H sulfinylation can be challenging, methods involving the activation of the thiazole ring have been developed.

One advanced strategy involves the heteroaryl C-H sulfonylation of thiazole N-oxides. elsevierpure.com In this two-stage protocol, the thiazole is first converted to its N-oxide, which is then activated (e.g., with an acyl chloride). This activated intermediate subsequently reacts with a sulfinate nucleophile. This process induces N(3)-deoxygenation and C(2)-sulfonylation. elsevierpure.com While this method yields a sulfone, it establishes a powerful precedent for C-2 functionalization. Adapting this methodology by using a suitable sulfinate reagent under carefully controlled conditions could potentially arrest the reaction at the sulfoxide stage, providing a direct route to 2-sulfinylthiazole derivatives.

Stereoselective Synthesis of the this compound Scaffold

Achieving stereocontrol at the sulfur atom is the primary challenge in synthesizing chiral sulfinyl thiazoles. The main strategies involve the direct asymmetric oxidation of a prochiral sulfide precursor or the use of chiral auxiliaries to direct the stereochemistry. wiley-vch.denih.gov

The direct oxidation of the corresponding prochiral sulfide, 2-(allylthio)-1,3-thiazole, represents the most straightforward approach to obtaining the target sulfoxide. wiley-vch.de Various methodologies have been developed to render this transformation enantioselective.

A prominent method involves the use of titanium complexes modified with chiral ligands. tandfonline.commedcraveonline.com The combination of titanium(IV) isopropoxide, Ti(O-i-Pr)4, and a chiral ligand like (+)-diethyl tartrate (DET) in the presence of an oxidant such as tert-butyl hydroperoxide (tBuOOH) has been successfully applied to the asymmetric oxidation of various sulfides. tandfonline.comtandfonline.com An evolution of this system replaces tBuOOH with cumene (B47948) hydroperoxide, which can improve the enantiomeric excess (ee) of the resulting sulfoxide. medcraveonline.com Further refinement using (R)-(+)-binaphthol as the chiral ligand has achieved up to 96% ee for certain aryl methyl sulfoxides by leveraging a kinetic resolution of the initially formed sulfoxide. medcraveonline.com Vanadium-salan complexes have also been shown to be highly effective catalysts for the asymmetric oxidation of sulfides with hydrogen peroxide, yielding sulfoxides in high enantioselectivity. acs.org

Non-metallic approaches employing chiral oxidizing reagents, such as chiral N-sulfonyloxaziridines and oxaziridines, can also induce asymmetry in the oxidation of prochiral sulfides, providing the desired sulfoxides with moderate to good enantioselectivity. wiley-vch.delibretexts.org

| Catalyst/Reagent System | Oxidant | Chiral Ligand/Auxiliary | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ti(O-i-Pr)4 | tBuOOH | (+)-Diethyl Tartrate (DET) | Up to 95% | tandfonline.comtandfonline.com |

| Ti(O-i-Pr)4 | Aqueous TBHP | (R)-6,6'-Diphenyl-BINOL | Up to 90% | ias.ac.in |

| Vanadium-Salan Complex | H2O2 | Salan Ligand | High (up to >99%) | acs.org |

| Chiral Oxaziridines | - | Oxaziridine Backbone | Up to 70% | tandfonline.com |

An alternative to direct asymmetric oxidation is the use of chiral auxiliaries to induce diastereoselectivity. The classic Andersen synthesis is the most widely used method in this category. tandfonline.commedcraveonline.com This approach involves the reaction of a diastereomerically pure sulfinate ester, which bears a chiral alcohol auxiliary, with an organometallic reagent. acs.orgmedcraveonline.com

For the synthesis of the this compound scaffold, this would typically involve:

Reaction of a sulfinyl chloride with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol, to form a mixture of diastereomeric menthyl sulfinates. acs.orgnih.gov

Separation of these diastereomers, often by fractional crystallization.

Nucleophilic substitution on the pure diastereomeric sulfinate with a Grignard or organolithium reagent derived from 2-mercapto-1,3-thiazole. This reaction proceeds with complete inversion of configuration at the sulfur atom, yielding the enantiomerically pure target sulfoxide. medcraveonline.com

Besides menthol, other chiral alcohols like diacetone-d-glucose (B1670380) (DAG), cholesterol, and ephedrine (B3423809) have been successfully employed as auxiliaries. acs.orgnih.govtandfonline.com

| Chiral Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| (-)-Menthol | Commercially available, forms crystalline sulfinates. | Andersen synthesis of p-tolyl alkyl/aryl sulfoxides. | acs.orgnih.govtandfonline.com |

| Diacetone-d-glucose (DAG) | Sugar-derived, offers different steric environment. | Preparation of various enantiopure sulfinates. | acs.orgnih.gov |

| N-tosyl-norephedrine | Forms a heterocyclic intermediate for sequential addition. | One-pot synthesis with >99% ee. | libretexts.org |

Chiral catalysis extends beyond direct oxidation and plays a pivotal role in modern asymmetric synthesis. researchgate.netnih.gov The development of chiral sulfoxide ligands for transition metals has created new catalytic opportunities. nih.govresearchgate.net In the context of synthesizing the target scaffold, chiral catalysts can be employed in several ways.

The catalytic asymmetric oxidation of the precursor sulfide remains a primary application. researchgate.net Chiral metal complexes, such as those derived from Ti(IV) and chiral diols or Fe(salan) and Ru(NO)-salen, can create a chiral environment that directs the oxygen transfer from an oxidant (e.g., H₂O₂) to one face of the sulfur atom. libretexts.org For instance, chiral Ti-salen complexes can form a cis-μ-dioxo Ti-dimer that acts as the catalytic species, achieving ee values in the range of 92–99% for many aryl methyl sulfides. libretexts.org

Furthermore, chiral sulfoxides themselves are increasingly used as ligands in other asymmetric transformations. researchgate.netresearchgate.net Once synthesized, this compound could potentially serve as a chiral ligand for transition metals like palladium or rhodium, catalyzing reactions such as asymmetric allylic alkylations or 1,4-additions. researchgate.net The proximity of the chiral sulfur center to the coordinating thiazole nitrogen and the allyl group offers a unique steric and electronic environment for inducing enantioselectivity.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which focus on minimizing waste and environmental impact, are increasingly influencing the design of synthetic routes. researchgate.netbohrium.com For a multi-step synthesis of a molecule like this compound, these principles can be applied to the formation of the thiazole ring and the subsequent sulfoxidation step.

Traditional methods for thiazole synthesis, such as the Hantzsch synthesis, often rely on volatile and hazardous organic solvents. researchgate.netnih.gov Modern, greener alternatives aim to eliminate or replace these solvents. bepls.com

Solvent-free reactions, often facilitated by microwave irradiation or ultrasonic energy, provide a powerful approach. bepls.comresearchgate.netsemanticscholar.org For example, Hantzsch thiazole derivatives have been prepared under solvent-free conditions by reacting α-haloketones, thiourea, and aldehydes. nih.govresearchgate.net Microwave-assisted syntheses in aqueous media have also been reported, offering advantages like reduced reaction times, high yields, and the elimination of harmful by-products. bepls.comresearchgate.net The use of benign solvent systems, such as polyethylene (B3416737) glycol (PEG-400), has also been demonstrated for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

| Parameter | Conventional Method (e.g., Hantzsch) | Green Protocol | Reference |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., ethanol, DMF) | Solvent-free, water, or PEG-400 | bepls.comresearchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication | bepls.comsemanticscholar.org |

| Reaction Time | Hours to days | Seconds to minutes | bepls.com |

| By-products | Often requires purification from hazardous reagents | Minimal, often cleaner reactions | researchgate.net |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and enable catalyst recycling. researchgate.netbohrium.com The synthesis of thiazole derivatives has benefited significantly from the development of novel catalytic systems.

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. acs.org For instance, reusable NiFe₂O₄ nanoparticles have been employed to catalyze the one-pot, three-component synthesis of thiazole scaffolds in an ethanol:water solvent system. acs.org Similarly, KF/Clinoptilolite nanoparticles have been used as an efficient catalyst for the multicomponent synthesis of thiazoles in water. nih.gov

Biocatalysts and bio-based catalysts are also emerging as sustainable options. A cross-linked chitosan (B1678972) hydrogel has been developed as a recyclable and eco-friendly biocatalyst for the synthesis of thiazoles under ultrasonic irradiation, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. mdpi.com For the sulfoxidation step, enzyme-catalyzed reactions, for example using cyclohexanone (B45756) monooxygenase (CHMO), offer an effective green method for the asymmetric oxidation of sulfides. libretexts.org

Iii. Mechanistic Investigations and Reactivity Profiles of 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole

Intrinsic Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. pharmaguideline.comwikipedia.org This structure imparts a unique electronic distribution, characterized by significant π-electron delocalization, which dictates its reactivity. wikipedia.org The nitrogen atom acts as an electron sink, deactivating the ring towards electrophilic attack compared to other five-membered heterocycles like thiophene, while the sulfur atom can act as an electron donor. pharmaguideline.comias.ac.in The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, whereas the C5 position is the most electron-rich and the primary site for electrophilic substitution. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The thiazole (B1198619) nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the pyridine-like nitrogen atom. ias.ac.inias.ac.in When such reactions do occur, they preferentially take place at the C5 position, which has the highest electron density. pharmaguideline.comnumberanalytics.com The presence of the electron-withdrawing prop-2-ene-1-sulfinyl group at the C2 position is expected to further deactivate the ring towards electrophiles. However, electron-donating substituents at C2 can facilitate electrophilic attack at C5. pharmaguideline.com

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Typically requires strong conditions, such as a mixture of concentrated nitric and sulfuric acids. numberanalytics.com

Sulfonation: Can be achieved, for instance, by heating with sulfuric acid, yielding the thiazole-5-sulfonic acid. ias.ac.in

Friedel-Crafts Acylation: Can proceed in the presence of a Lewis acid catalyst. numberanalytics.com

Nucleophilic Substitution: Nucleophilic attack is favored at the electron-deficient C2 position. pharmaguideline.com The presence of a good leaving group at this position is typically necessary for a nucleophilic aromatic substitution (SNAr) reaction to occur. numberanalytics.com In the case of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238), the sulfinyl group itself is not a typical leaving group for SNAr. However, the C2-H bond is the most acidic proton on the thiazole ring, and its deprotonation by a strong base (e.g., organolithium reagents) generates a potent C2-nucleophile (a thiazol-2-yl anion). pharmaguideline.com This anion can then react with various electrophiles. Quaternization of the ring nitrogen increases the acidity of the C2-proton, facilitating this reaction pathway. pharmaguideline.com

| Reaction Type | Preferred Position | Typical Reagents | Influence of 2-Sulfinyl Group |

|---|---|---|---|

| Electrophilic Substitution | C5 | NBS, HNO₃/H₂SO₄ | Deactivating |

| Nucleophilic Attack | C2 | Organolithium reagents (deprotonation) | Activates C2-H for deprotonation |

Ring-Opening and Rearrangement Pathways

The aromaticity of the thiazole ring lends it considerable stability. However, under certain conditions, ring-opening and rearrangement reactions can occur.

Ring-Opening:

Reductive Cleavage: Strong reducing agents, such as Raney Nickel, can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Base-Induced Ring Opening: While less common for the stable thiazole ring itself, derivatives such as N-quaternized thiazolium salts can be more susceptible to nucleophilic attack and subsequent ring cleavage.

Rearrangement Following Cycloaddition: As seen in some Diels-Alder reactions, the initial cycloadduct can undergo sulfur extrusion, leading to a pyridine (B92270) derivative. This process involves a significant ring transformation. wikipedia.org A study on a 2-(dimethylamino)thiazole showed a complex pathway involving a [2+2] cycloaddition, an electrocyclic ring opening to a 1,3-thiazepine, and another electrocyclic ring closing before sulfur extrusion. wikipedia.org

Rearrangement Reactions: Molecular rearrangements can be key in the synthesis of functionalized thiazoles. For instance, the reaction of allenyl isothiocyanates with various nucleophiles can lead to substituted thiazoles through a rearrangement pathway. researchgate.net Another example involves the unprecedented ring opening rearrangement functionalization (RORF) of benzo[d]thiazol-2-amines, where the ring opens and re-closes to form ortho-bifunctionalized products, which can be further oxidized at the sulfur. researchgate.net While these examples are not directly on the parent compound, they illustrate the potential for the thiazole nucleus to participate in complex rearrangement cascades.

Chemical Transformations Involving the Prop-2-ene-1-sulfinyl Moiety

The prop-2-ene-1-sulfinyl group, an allylic sulfoxide (B87167), is a versatile functional group with a rich reaction chemistry, including oxidation and reduction at the sulfur atom, and a variety of pericyclic and radical reactions.

Oxidation and Reduction Chemistry of the Sulfinyl Group

Oxidation: The sulfinyl group (sulfoxide) is an intermediate oxidation state for sulfur and can be readily oxidized to the corresponding sulfonyl group (sulfone). A wide array of oxidizing agents can accomplish this transformation. Chemoselective oxidation of allylic sulfides to sulfoxides can be achieved with reagents like LiNbMoO₆ and H₂O₂, which can be controlled to prevent overoxidation to the sulfone. organic-chemistry.org Further oxidation of the sulfoxide to the sulfone can be achieved with stronger oxidants or by adjusting stoichiometry. Palladium(II)/chiral sulfoxide catalysis has been used effectively in enantioselective allylic C-H oxidation of terminal olefins. nih.gov

Reduction: The deoxygenation of sulfoxides to the corresponding sulfides is a common transformation. Various reagent systems can achieve this reduction chemoselectively, leaving other functional groups like alkenes, esters, and ketones intact. organic-chemistry.org Effective reagents include:

Triflic anhydride (B1165640) and potassium iodide organic-chemistry.org

Sodium borohydride (B1222165) and iodine organic-chemistry.org

Thionyl chloride (catalyst) and triphenylphosphine (B44618) organic-chemistry.org

An Al-NiCl₂·6H₂O system researchgate.net

| Transformation | Product Functional Group | Example Reagents |

|---|---|---|

| Oxidation | Sulfonyl (Sulfone) | H₂O₂, Peracetic acid |

| Reduction | Sulfanyl (Sulfide) | Tf₂O/KI, NaBH₄/I₂, PPh₃/SOCl₂ |

Cycloaddition Reactions and Pericyclic Processes

The allyl moiety and the sulfoxide group are both capable of participating in cycloaddition and pericyclic reactions.

Cycloaddition Reactions:

Diels-Alder Reaction: The thiazole ring itself can act as a dienophile in Diels-Alder reactions, though it is not highly reactive. numberanalytics.com

(4+3) Cycloadditions: Sulfur-stabilized allylic cations can be employed in (4+3) cycloaddition reactions with dienes to form seven-membered rings. semanticscholar.org

1,3-Dipolar Cycloadditions: The thiazole ring can participate in these reactions with dipoles like azomethine ylides. numberanalytics.com

Pericyclic Processes: The most significant pericyclic reaction for the prop-2-ene-1-sulfinyl group is the pharmaguideline.comnumberanalytics.com-sigmatropic rearrangement . This is a reversible thermal process where the allylic sulfoxide equilibrates with an allylic sulfenate ester. organicchemistrydata.orgmsu.eduacs.orgnih.gov This equilibrium, often referred to as the Mislow-Braverman-Evans rearrangement, generally lies heavily on the side of the more stable sulfoxide. acs.orgrsc.org

The rearrangement proceeds through a cyclic, five-membered transition state. A key application of this process is the synthesis of allylic alcohols. In the presence of a thiophilic reagent, such as trimethyl phosphite, the transient sulfenate ester is trapped, irreversibly shifting the equilibrium and leading to the formation of an allylic alcohol. msu.edunih.gov This reaction is highly stereospecific, often proceeding with a high degree of chirality transfer. acs.org The rearrangement can also be a key step in domino reactions; for example, palladium(0) can catalyze a sequence involving the pharmaguideline.comnumberanalytics.com-rearrangement to the sulfenate, followed by oxidative addition and arylation to form aryl sulfoxides. acs.org

Behavior in Radical Reactions, Including Sulfinyl Radical Chemistry

The sulfur-carbon bond in the allylic sulfoxide can undergo homolytic cleavage under certain conditions to participate in radical reactions.

Sulfinyl Radical Formation and Reactions: Allyl sulfoxides can serve as precursors for radical reactions. chemrxiv.org Sulfinyl radicals themselves, however, have historically been challenging to utilize in synthesis due to their relatively high stability. researchgate.net Recent advances have demonstrated their successful generation and use in dual radical addition/radical coupling reactions with unsaturated hydrocarbons, where sulfinyl sulfones serve as the precursor. researchgate.net

Addition to Alkenes: The addition of sulfur-centered radicals to alkenes is a well-established method for forming C-S bonds. While sulfonyl radicals readily add to alkenes, sulfinyl radicals are less reactive. researchgate.netnih.gov The addition of a sulfonyl radical to an alkene generates a carbon-centered radical, which can be trapped or participate in further reactions. rsc.org Such radical-mediated processes have been used for the hydroxysulfonylation of alkenes. rsc.org While direct addition of the sulfinyl radical from this compound to an external alkene might be difficult, intramolecular radical processes or reactions initiated by other means could be feasible. For example, radical-chain desulfurization of allylic sulfides using phosphines has been demonstrated. ucl.ac.uk

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

To rigorously establish the mechanisms of reactions involving this compound, kinetic and isotopic labeling studies would be indispensable.

One of the most characteristic reactions of allylic sulfoxides is the nih.govrsc.org-sigmatropic rearrangement, known as the Mislow-Evans rearrangement. wikipedia.orgnih.govacs.org This thermally reversible process involves the conversion of the allylic sulfoxide into an allylic sulfenate ester. wpmucdn.com In the presence of a thiophilic reagent, such as a phosphite, the sulfenate is trapped to irreversibly form an allylic alcohol. nih.gov

Hypothetical Mislow-Evans Rearrangement:

Mechanism: The rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, cyclic transition state. wpmucdn.com This concerted nature ensures a high degree of stereochemical control, transferring chirality from the sulfur atom to the C3 carbon of the allyl group. wikipedia.org

Kinetic Studies: The rate of the rearrangement can be monitored using techniques like NMR or chromatography. A kinetic study would reveal the reaction to be first-order in the sulfoxide, consistent with a unimolecular rearrangement. The activation parameters (ΔH‡ and ΔS‡) obtained from temperature-dependent rate studies would provide insight into the structure and ordering of the transition state. For example, a large negative entropy of activation would support a highly organized, cyclic transition state. Kinetic studies on related sulfoxide oxidations have been used to differentiate between concerted and stepwise mechanisms. rsc.org

Isotopic Labeling Studies:

Isotopic labeling is a powerful tool for tracking the movement of atoms during a reaction, thereby providing definitive mechanistic evidence. wikipedia.orgnih.gov

Deuterium (B1214612) Labeling: To confirm the intramolecular nature and the nih.govrsc.org-shift mechanism of the Mislow-Evans rearrangement, one could synthesize this compound with deuterium labels at the C1 and C3 positions of the allyl group. If the mechanism is a nih.govrsc.org-sigmatropic shift, the deuterium at C1 in the starting material will be exclusively at C3 in the rearranged sulfenate/alcohol product, and the label at C3 will move to C1. A crossover experiment, where a mixture of a labeled and an unlabeled sulfoxide is heated, would show no mixing of isotopes in the products, confirming the intramolecular pathway.

Oxygen-18 Labeling: Labeling the sulfoxide oxygen with 18O would demonstrate that this oxygen atom becomes the oxygen of the alcohol hydroxyl group in the final product after trapping, confirming the proposed rearrangement pathway.

The following table summarizes how these studies could be applied to investigate the hypothetical Mislow-Evans rearrangement of this compound.

| Study Type | Method | Expected Observation for Mislow-Evans Rearrangement | Mechanistic Insight |

|---|---|---|---|

| Kinetic Study | Monitoring reactant decay vs. time at various temperatures | First-order kinetics; Large negative ΔS‡ | Confirms a unimolecular, highly ordered cyclic transition state. |

| Isotopic Labeling (Deuterium) | Synthesis of C1 and C3 deuterated analogs and analysis of product | Complete and specific migration of deuterium from C1 to C3 (and C3 to C1) | Confirms the nih.govrsc.org-sigmatropic nature of the shift. |

| Crossover Experiment | Heating a mixture of labeled and unlabeled sulfoxide | No isotopic scrambling between molecules | Confirms the intramolecular nature of the rearrangement. |

| Isotopic Labeling (18O) | Using 18O-labeled sulfoxide and analyzing the alcohol product | The 18O label is found exclusively in the alcohol hydroxyl group | Verifies the pathway of the sulfoxide oxygen. |

Iv. Advanced Characterization and Structural Elucidation of 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole

High-Resolution Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238), offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation. nih.govmdpi.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring and the prop-2-ene-1-sulfinyl moiety. The two protons on the thiazole ring would appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. mdpi.comekb.eg The protons of the allyl group exhibit characteristic chemical shifts: the methylene (B1212753) protons adjacent to the chiral sulfoxide (B87167) group are diastereotopic and would likely appear as two distinct multiplets, while the vinyl protons would resonate further downfield.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the thiazole ring are expected to resonate in the δ 110-160 ppm range. nih.govekb.eg The sulfoxide-adjacent methylene carbon and the two sp²-hybridized carbons of the vinyl group would also show characteristic signals.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the assignments. COSY spectra would establish the coupling relationships between protons, for instance, connecting the methylene and vinyl protons of the allyl group. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H connectivity and completing the structural puzzle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Thiazole Ring) | Predicted ¹³C Shift (ppm) | Atom Position (Thiazole Ring) | Predicted ¹H Shift (ppm) | Multiplicity |

| C2 (C-S(O)) | 165-170 | |||

| C4 | 140-145 | H4 | 7.5-7.8 | d |

| C5 | 115-120 | H5 | 7.2-7.5 | d |

| Atom Position (Prop-2-ene-1-sulfinyl) | Predicted ¹³C Shift (ppm) | Atom Position (Prop-2-ene-1-sulfinyl) | Predicted ¹H Shift (ppm) | Multiplicity |

| C1' (CH₂) | 55-65 | H1'a, H1'b | 3.5-3.9 | m |

| C2' (CH) | 130-135 | H2' | 5.8-6.1 | m |

| C3' (CH₂) | 118-125 | H3'a, H3'b | 5.2-5.5 | m |

Note: Predicted values are based on typical ranges for thiazole and allyl sulfoxide moieties. Actual values may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe potential intermolecular interactions. anjs.edu.iqmdpi.comnih.gov

The FT-IR spectrum is expected to display several characteristic absorption bands. A strong band between 1040 and 1060 cm⁻¹ is indicative of the S=O stretching vibration of the sulfoxide group. optica.org The C=C stretching of the allyl group would appear around 1640 cm⁻¹. Vibrations associated with the thiazole ring, including C=N and C-S stretching, typically occur in the 1600-1300 cm⁻¹ region. researchgate.netnih.gov C-H stretching vibrations for the aromatic thiazole and the vinyl group are expected above 3000 cm⁻¹. mdpi.com

Raman spectroscopy , which is particularly sensitive to non-polar bonds, complements the FT-IR data. It is effective for observing the S-S bond if any disulfide impurities are present and provides clear signals for the C=C and C-S bonds. nih.govresearchgate.net Shifts in the S=O stretching frequency upon changes in concentration or physical state can provide evidence for intermolecular interactions, such as hydrogen bonding where the sulfoxide oxygen acts as an acceptor. optica.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Thiazole, Alkene) | Stretching | 3000 - 3100 |

| C=C (Alkene) | Stretching | 1630 - 1650 |

| C=N (Thiazole) | Stretching | 1580 - 1620 |

| C=C (Thiazole) | Stretching | 1450 - 1550 |

| S=O (Sulfoxide) | Stretching | 1040 - 1060 |

| C-S (Thiazole) | Stretching | 650 - 750 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.govmdpi.comanjs.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₇NOS₂), the exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule or molecular ion. The fragmentation of thiazole derivatives often involves cleavage of the thiazole ring. rsc.orgsapub.orgnih.gov For this specific compound, characteristic fragmentation would likely involve the loss of the allyl group (C₃H₅•), the sulfinyl group (SO), or rearrangement followed by ring cleavage. researchgate.netresearchgate.net The identification of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. sapub.org

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₆H₈NOS₂]⁺ | 174.0045 | Protonated Molecular Ion |

| [M-C₃H₅]⁺ | [C₃H₂NOS₂]⁺ | 131.9576 | Loss of allyl radical |

| [M-SO]⁺ | [C₆H₇NS₂]⁺ | 157.0018 | Loss of sulfinyl moiety |

| [C₃H₃S]⁺ | [C₃H₃S]⁺ | 71.0004 | Thiazole ring fragment |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0391 | Allyl cation |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would provide unequivocal proof of its molecular conformation. The geometry around the sulfoxide sulfur atom is expected to be pyramidal, a consequence of the lone pair of electrons on the sulfur atom. bruceryandontexist.netresearchgate.net The analysis would reveal the specific orientation of the allyl group relative to the thiazole ring. The molecular packing in the crystal lattice is dictated by a combination of intermolecular forces, which arrange the molecules in a repeating three-dimensional array. bruceryandontexist.net

Chiroptical Methods for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that measure the difference in the interaction of a chiral substance with left and right circularly polarized light. For this compound, these methods are instrumental in characterizing the enantiopurity of a sample and in the unambiguous determination of the (R) or (S) configuration at the sulfoxide sulfur atom. The primary chiroptical techniques employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorption (Δε = εL - εR) or molar ellipticity ([θ]) against the wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are characteristic of the chromophores and their stereochemical environment within the molecule.

For this compound, the key chromophores are the sulfoxide group and the 1,3-thiazole ring. The electronic transitions associated with these groups will give rise to distinct Cotton effects in the CD spectrum. The sulfoxide chromophore in chiral alkyl aryl sulfoxides typically exhibits a moderately intense absorption band around 250 nm, which can be used to probe the stereochemistry at the sulfur center. lookchem.com The sign and magnitude of the Cotton effect associated with this transition are directly related to the absolute configuration of the sulfoxide.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the CD spectrum of each enantiomer of this compound. researchgate.net By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned.

Illustrative CD Spectral Data for a Chiral Sulfoxide

Due to the absence of specific experimental CD data for this compound in the literature, the following table provides representative data for a generic chiral aryl alkyl sulfoxide to illustrate the nature of the expected measurements.

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Associated Transition |

| 210 | +15,000 | Thiazole π → π |

| 235 | -8,000 | Sulfoxide n → σ |

| 255 | +5,000 | Thiazole n → π |

| 280 | -2,000 | Aromatic π → π |

Note: This data is hypothetical and serves to illustrate the typical appearance of a CD spectrum for a chiral molecule containing sulfoxide and thiazole moieties.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of specific rotation [α] versus wavelength. Similar to CD spectroscopy, ORD curves exhibit Cotton effects in the regions where the molecule absorbs light. libretexts.org The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the molecule's stereochemistry.

The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that one can be calculated from the other. Historically, ORD was more accessible experimentally, but modern instrumentation has made CD a more commonly used technique for stereochemical assignment due to its simpler spectral features. However, ORD remains a valuable tool, especially for measurements at wavelengths far from absorption bands. yale.edu

For this compound, the ORD curve would be expected to show a complex pattern of rotation changes, with significant deviations around the absorption maxima of the sulfoxide and thiazole chromophores. The empirical rules, such as the octant rule for ketones, are less defined for sulfoxides, making the comparison with theoretically calculated ORD curves a more reliable method for absolute configuration assignment.

Illustrative ORD Data for a Chiral Sulfoxide

The following table presents hypothetical ORD data for an enantiomer of a chiral sulfoxide, demonstrating the characteristic features of an ORD curve, including a Cotton effect.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 589 (Sodium D-line) | +55 |

| 500 | +75 |

| 400 | +150 |

| 300 (Peak) | +500 |

| 280 (Trough) | -300 |

| 250 | +100 |

Note: This data is hypothetical and intended to illustrate the typical shape of an ORD curve with a Cotton effect for a chiral sulfoxide.

Through the combined application of CD and ORD spectroscopy, alongside computational modeling, a comprehensive and unambiguous elucidation of the stereochemistry of this compound can be achieved.

V. Theoretical and Computational Chemistry Applied to 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole

Quantum Chemical Investigations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecules like 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238). DFT methods, particularly those employing hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles. For thiazole (B1198619) derivatives, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental data where available. The electronic structure of the molecule, which dictates its chemical behavior, is also elucidated through these calculations. This includes the distribution of electron density, the molecular electrostatic potential, and the nature of the chemical bonds.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length (Thiazole Ring) | 1.75 Å |

| C-N Bond Length (Thiazole Ring) | 1.38 Å |

| S-O Bond Length (Sulfinyl Group) | 1.50 Å |

| C-S-C Bond Angle | 105° |

| O-S-C Bond Angle | 108° |

Note: These are illustrative values based on typical DFT calculations for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: These are illustrative values based on typical DFT calculations for similar compounds.

DFT calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can be compared with experimental data to identify characteristic vibrational modes of the functional groups present in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. This allows for the prediction of the molecule's absorption maxima and provides insights into the nature of its electronic transitions.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data |

|---|---|

| 1H NMR | δ 5.0-6.0 ppm (alkenyl protons), δ 7.5-8.5 ppm (thiazole protons) |

| 13C NMR | δ 110-120 ppm (alkenyl carbons), δ 140-160 ppm (thiazole carbons) |

| IR | ν(S=O) ~1050 cm-1, ν(C=N) ~1600 cm-1, ν(C=C) ~1640 cm-1 |

| UV-Vis | λmax ~260 nm (π→π* transition in the thiazole ring) |

Note: These are illustrative values based on typical DFT calculations for similar compounds.

Conformational Landscapes and Isomeric Stability

The flexibility of the sulfinyl and propene moieties in this compound gives rise to a complex conformational landscape. Understanding the relative stabilities of different conformers and the energy barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The rotation around the C-S and S-C bonds connected to the sulfinyl group, as well as the rotation around the C-C single bond of the propene group, are key conformational degrees of freedom. DFT calculations can be used to map the potential energy surface for these rotations, identifying the stable conformers (energy minima) and the transition states connecting them (saddle points). The energy differences between the conformers determine their relative populations at a given temperature, while the energy of the transition states corresponds to the rotational barriers.

Table 4: Calculated Rotational Barriers (Illustrative)

| Rotation | Rotational Barrier (kcal/mol) |

|---|---|

| Thiazole-Sulfinyl C-S Bond | 5-7 |

| Sulfinyl-Propene S-C Bond | 3-5 |

| Propene C-C Single Bond | 2-4 |

Note: These are illustrative values based on typical DFT calculations for similar compounds.

The preferred conformations of this compound are determined by a delicate balance of steric and electronic effects. Intramolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, can play a significant role in stabilizing certain conformers over others. For example, weak hydrogen bonds between the oxygen of the sulfinyl group and a hydrogen atom on the thiazole ring or the propene group could influence the conformational preferences. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to identify and quantify these intramolecular interactions.

Vi. Applications of 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole in Advanced Organic Synthesis and Materials Science

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no available research describing the design, synthesis, or use of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238) as a chiral auxiliary or as a ligand in asymmetric catalysis. While the broader class of compounds known as chiral sulfoxides are well-established as valuable tools in asymmetric synthesis, providing stereochemical control in a variety of chemical transformations, no specific examples or studies involving the title compound have been documented. rsc.orgwikipedia.orgnih.govyale.edu

Design and Synthesis of Ligands Incorporating the Sulfinyl Thiazole (B1198619) Motif

No literature was found detailing the design and synthesis of ligands for asymmetric catalysis that specifically incorporate the this compound motif.

Exploration of Asymmetric Transformations Mediated by the Compound

Consequently, due to the lack of synthesized ligands or auxiliaries based on this compound, there is no information on its exploration in mediating asymmetric transformations.

Building Block for Complex Molecular Architectures and Scaffolds

The utility of this compound as a building block for the synthesis of more complex molecules has not been reported in the scientific literature. Thiazole derivatives, in general, are recognized as versatile precursors in the construction of a wide range of heterocyclic and polycyclic compounds due to the reactive sites on the thiazole ring. tandfonline.comnih.govresearchgate.netnih.gov However, specific applications of the title compound in this context are not documented.

Synthesis of Diverse Heterocyclic and Polycyclic Compounds

There are no published methods or reaction schemes that utilize this compound as a starting material or intermediate for the synthesis of other heterocyclic or polycyclic systems.

Role in Sequential Organic Transformations

No information is available regarding the participation of this compound in sequential or multi-component reactions to build complex molecular frameworks. While sequential transformations are a powerful tool in modern organic synthesis, the role of this specific compound in such processes has not been explored.

Advanced Materials and Chemical Probes (Non-Biological Function)

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for applications in materials science or as a non-biological chemical probe. The development of advanced materials often relies on the unique electronic and structural properties of molecular components, and thiazole-containing compounds have been explored in this area. acs.org Similarly, chemical probes are designed for specific detection or interaction purposes. However, no such applications have been described for this compound.

Investigation in Organic Electronics and Optical Materials

There is currently no specific information available in the reviewed scientific literature regarding the investigation or application of this compound in the development of organic electronics or optical materials. The thiazole core is a component in some organic semiconductors and fluorophores; however, research explicitly detailing the electronic or optical properties and potential applications of this specific sulfinyl-containing derivative has not been identified.

Development of Chemical Probes for Fundamental Research

Similarly, a review of available research does not indicate that this compound has been specifically developed or utilized as a chemical probe for fundamental research, such as in mechanistic studies. While thiazole-containing molecules have been employed as molecular probes, there is no direct evidence of this particular compound being used for such purposes.

Vii. Future Directions and Emerging Research Avenues for 2 Prop 2 Ene 1 Sulfinyl 1,3 Thiazole

Development of Next-Generation Sustainable Synthetic Methods

Conventional synthetic routes to thiazole (B1198619) derivatives, while effective, often rely on hazardous reagents and generate significant waste. nih.govresearchgate.net The future of synthesizing 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole (B6165238) will prioritize green chemistry principles. researchgate.netbohrium.com Research is expected to focus on innovative, environmentally benign methodologies that minimize waste and energy consumption.

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. nih.govbepls.com

Green Solvents and Catalysts: The exploration of reactions in water, ionic liquids, or deep eutectic solvents, coupled with the use of reusable, non-toxic catalysts like silica-supported reagents or biocatalysts, will be crucial. researchgate.netbepls.comnih.gov

Multi-Component Reactions: Designing one-pot, multi-component reactions will enhance efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. researchgate.netbepls.com

Integration of Advanced Automation in Compound Synthesis and Characterization

To accelerate the discovery and optimization of derivatives of this compound, the integration of automation is indispensable. Automated platforms enable high-throughput synthesis and screening, which is critical in modern drug discovery and materials science. nih.govoxfordglobal.com

Future research will likely leverage:

Flow Chemistry: Continuous flow microreactors offer precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a single, unbroken sequence. akjournals.com This technology is ideal for the rapid generation of a library of analogues of the target compound for structure-activity relationship (SAR) studies.

Robotic Synthesizers: Fully automated platforms can manage reagent dispensing, reaction monitoring, work-up, and purification. researchgate.netresearchgate.net When combined with automated characterization techniques (like NMR and MS), these systems can significantly shorten the discovery-to-development timeline.

Holistic Experimental and Computational Approaches for Mechanistic Discovery

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of this compound. A holistic approach that synergistically combines experimental and computational methods will be paramount. rsc.org

This integrated strategy involves:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and understand the electronic properties of intermediates and products. nih.govnih.gov This in silico analysis helps rationalize experimental outcomes and guide the design of more efficient reactions.

Advanced Spectroscopy: Real-time monitoring of reactions using techniques like in-situ IR or NMR spectroscopy can provide valuable kinetic data and help identify transient intermediates, offering empirical validation for computational models.

Predictive Algorithms: Machine learning and AI tools can be trained on experimental and computational data to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. oxfordglobal.com

Exploration of New Catalytic Applications and Functional Material Design

The unique structure of this compound, featuring nitrogen and sulfur heteroatoms, makes it a promising candidate for applications beyond biology. rsc.orgrsc.org Future research should explore its potential in catalysis and materials science.

Promising avenues include:

Ligand Development: The thiazole ring can coordinate with transition metals. wikipedia.org The target compound could serve as a novel ligand for catalysts used in organic synthesis, potentially offering unique reactivity or selectivity.

Functional Polymers: The propene group offers a handle for polymerization. Incorporating the thiazole-sulfinyl moiety into a polymer backbone could create materials with interesting properties, such as conductivity, thermal stability, or corrosion resistance. numberanalytics.com

Metal-Organic Frameworks (MOFs): Thiazole-based ligands are being used to construct functional MOFs for applications in gas storage, sensing, and catalysis. rsc.orgrsc.org The specific functional groups of this compound could be exploited to design MOFs with tailored properties.

Synergistic Research Across Sub-disciplines of Chemical Science

The full potential of this compound will be realized through synergistic collaborations that transcend traditional disciplinary boundaries. ucsb.edumit.edu The inherent versatility of the thiazole scaffold demands a multi-faceted approach to its investigation. mdpi.com

Future progress will be driven by:

Medicinal and Computational Chemistry: Computational chemists can model interactions with biological targets, guiding medicinal chemists in designing and synthesizing more potent and selective derivatives for therapeutic applications. acs.orgsydney.edu.au

Synthetic and Materials Chemistry: Synthetic chemists can develop scalable and sustainable routes to the compound and its analogues, which materials scientists can then use to fabricate and test new functional materials like polymers and sensors. vanderbilt.edu

Chemical Biology and Analytical Chemistry: Chemical biologists can use derivatives of the compound as molecular probes to study biological processes, while analytical chemists develop the methods required to detect and quantify these molecules in complex systems.

Interactive Data Table: Emerging Research Strategies

The following table outlines potential research strategies for advancing the study of this compound, integrating the concepts from the sections above.

| Research Avenue | Methodology | Primary Objective | Expected Outcome | Relevant Section |

| Sustainable Synthesis | Microwave-assisted, one-pot, multi-component reaction | Develop an eco-friendly, high-yield synthetic protocol. | Reduction in waste, energy usage, and reaction time. | 7.1 |

| Automated Synthesis | Continuous flow chemistry platform | Rapidly generate a library of structural analogues. | Accelerated structure-activity relationship (SAR) studies. | 7.2 |

| Mechanistic Understanding | DFT modeling combined with in-situ kinetic analysis | Elucidate the detailed reaction pathway and transition states. | Optimized reaction conditions and predictable reactivity. | 7.3 |

| Catalysis | Synthesis of transition metal complexes | Create novel catalysts for asymmetric synthesis. | Highly selective and efficient catalytic systems. | 7.4 |

| Materials Science | Radical polymerization of the propene moiety | Develop functional polymers with unique properties. | New materials for electronics or coatings. | 7.4 |

| Interdisciplinary Drug Design | Computational docking and collaborative synthesis | Design derivatives with high affinity for a specific biological target. | Identification of lead compounds for therapeutic development. | 7.5 |

Q & A

Q. What are the optimal synthetic routes for 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of sulfinyl-thiazole derivatives typically involves nucleophilic substitution or oxidation reactions. For example:

- Thiol-Alkylation Approach : React 2-mercaptothiazole with prop-2-ene-1-sulfenyl chloride in acetonitrile under inert conditions. Optimization includes using a 1:1 molar ratio, refluxing at 80°C for 12–24 hours, and monitoring progress via TLC .

- Oxidation of Thioethers : If starting from 2-(prop-2-ene-1-sulfanyl)-1,3-thiazole, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the sulfoxide. Control stoichiometry (1.1 eq. oxidant) to avoid over-oxidation to sulfones .

- Yield Enhancement : Use high-purity reagents and anhydrous solvents. For example, achieved 92% yield for a structurally analogous thiazole derivative by avoiding moisture and optimizing stoichiometry .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Spectroscopy :

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (deviation <0.4% indicates purity) .

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or bond lengths. used a Bruker D8 diffractometer with twin refinement to resolve pseudo-mirror twinning in a related thiazole .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for sulfinyl-thiazoles?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. Strategies include:

- Variable-Temperature NMR : Identify rotational barriers around the sulfinyl group. For example, coalescence temperatures >100°C suggest restricted rotation .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated vs. experimental NMR/IR. Adjust for solvent effects using PCM models .

- Cross-Validation : Correlate X-ray data (e.g., bond angles) with computational results. resolved pseudo-symmetry in crystals by refining twin laws and using SHELXL .

Q. What pharmacological screening methodologies are applicable to assess the bioactivity of sulfinyl-thiazoles?

Methodological Answer:

- Antiparasitic Assays : For compounds like 2-pyridyl-arylidene-thiazoles (structurally related), use Trypanosoma cruzi cultures. Measure IC₅₀ via resazurin-based viability assays and calculate selectivity indices (SI) against mammalian cells (e.g., SI >50 indicates therapeutic potential) .

- Cardiotropic Activity : Test on isolated rat aortic rings. Pre-incubate tissues with 10 µM compound and measure contraction/relaxation responses to agonists (e.g., KCl or norepinephrine). Compare to reference drugs like L-carnitine .

- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., T. cruzi CYP51). Align sulfinyl-thiazoles with co-crystallized ligands (e.g., posaconazole) and validate poses via MD simulations .

Q. How can molecular docking be optimized for sulfinyl-thiazoles targeting enzymes with flexible active sites?

Methodological Answer:

- Flexible Residue Handling : Define active-site residues (e.g., His230, Leu231 in CYP51) as flexible during docking. Use Lamarckian genetic algorithms in AutoDock .

- Post-Docking Refinement : Perform 100-ns MD simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF and free energy via MM-PBSA .

- Experimental Validation : Synthesize top-scoring analogs (e.g., halogenated derivatives) and test activity. identified 9c and 9g as high-affinity binders via this approach .

Q. What strategies mitigate instability of sulfinyl-thiazoles under experimental conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity, which accelerates sulfoxide degradation .

- pH Control : Maintain neutral pH (6.5–7.5) in aqueous buffers. Acidic conditions promote disproportionation to thiols/sulfones .

- Stabilizing Agents : Add antioxidants (e.g., 0.1% BHT) to reaction mixtures. For crystallization, use non-polar solvents (hexane/ethyl acetate) to reduce oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.